molecular formula C9H21ClO3Ti B1587170 Chlorotriisopropoxytitanium(IV) CAS No. 20717-86-6

Chlorotriisopropoxytitanium(IV)

Cat. No. B1587170
CAS RN: 20717-86-6
M. Wt: 260.58 g/mol
InChI Key: IFMWVBVPVXRZHE-UHFFFAOYSA-M
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Description

Chlorotriisopropoxytitanium(IV), also known as titanium(IV) chloride is an inorganic compound with the formula TiCl3(OPr)3. It is a white solid that is soluble in common organic solvents and is used as a catalyst in organic synthesis. Titanium(IV) chloride is a versatile reagent for the synthesis of organic compounds, and is used in a wide variety of synthetic organic reactions, including the Wittig reaction, the Mukaiyama aldol reaction, and the formation of Grignard reagents. It is also used in the preparation of titanium(IV) oxides, which are used as catalysts in a variety of industrial processes.

Scientific Research Applications

1. Reductive Amination Applications

Chlorotriisopropoxytitanium(IV) has been used in one-pot reductive amination reactions. For instance, it was employed in the reductive amination of 1,1'-Diacetylferrocene with aryl amines, using sodium triacetoxyborohydride (Lee, Kim, & Kim, 2011).

2. Organometallic Compound Synthesis

It has been involved in reactions producing organotitanium compounds. Specifically, the reaction between chlorotriisopropoxytitanium and methyllithium or pentafluorophenyllithium resulted in σ-methyltriisopropoxytitanium and σ-pentafluorophenyltriisopropoxytitanium (Rausch, 1974).

3. Synthesis of Aryl Aminocholestanes

This compound has facilitated the synthesis of aryl aminocholestanes through a reductive amination process involving 5α-cholestane-3,7-dione, yielding 3,7-diarylaminocholestane derivatives (Ahmad & Kim, 2014).

4. Applications in Chemical Vapor Deposition

Chlorotriisopropoxytitanium(IV) was used in aerosol-assisted chemical vapor deposition for the fabrication of p–n-type tin(II) oxide–titanium(IV) oxide nanocomposite thin film electrodes, showing enhanced photocatalytic activity (Naeem et al., 2018).

5. Synthesis of Chiral Imine-Alkoxytitanium Complexes

Chiral imine-alkoxytitanium(IV) complexes were synthesized using chlorotriisopropoxytitanium(IV), which resulted in mono-chelated and bis-chelated complexes. These complexes found applications in organic synthesis due to their stability and reactivity (Fleischer, Wunderlich, & Braun, 1998).

properties

IUPAC Name

propan-2-olate;titanium(4+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.ClH.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H;/q3*-1;;+4/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWVBVPVXRZHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cl-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClO3Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942927
Record name Titanium(4+) chloride propan-2-olate (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20717-86-6
Record name Chlorotriisopropoxytitanium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20717-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorotitanium triisopropoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020717866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium, chlorotris(2-propanolato)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Titanium(4+) chloride propan-2-olate (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROTITANIUM TRIISOPROPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1IT56N129
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Chlorotriisopropoxytitanium(IV) in the synthesis of 1,1'-Disubstituted-ferrocenes?

A1: The research paper highlights the use of Chlorotriisopropoxytitanium(IV), often abbreviated as TiCl(OiPr)3, as a key component in the one-pot reductive amination of 1,1'-Diacetylferrocene with aryl amines []. While the paper doesn't delve into the detailed mechanism, it suggests that TiCl(OiPr)3 likely acts as a Lewis acid catalyst in the reaction. This means it facilitates the formation of an imine intermediate from the reaction between 1,1'-Diacetylferrocene and the aryl amine. Further research would be needed to confirm the exact mechanistic role of TiCl(OiPr)3 and explore its potential in similar organic reactions.

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